molecular formula C28H31ClN6OS B11819107 N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide hydrochloride

Cat. No.: B11819107
M. Wt: 535.1 g/mol
InChI Key: JJNFJYOLILPVPF-UHFFFAOYSA-N
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Description

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride is a complex organic compound that features a combination of pyrrolidine, piperidine, benzo[b]thiophene, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride involves multiple steps, starting with the preparation of the individual components. The pyrrolidine and piperidine rings can be synthesized through cyclization reactions involving appropriate precursors. The benzo[b]thiophene and pyrimidine moieties are typically constructed through condensation reactions.

A common synthetic route involves the following steps:

    Formation of the Pyrrolidine and Piperidine Rings: These rings can be synthesized through cyclization reactions using amines and dihaloalkanes under basic conditions.

    Construction of the Benzo[b]thiophene Moiety: This can be achieved through a cyclization reaction involving a thiophene precursor and an appropriate aldehyde or ketone.

    Synthesis of the Pyrimidine Moiety: This involves the condensation of a diamine with a diketone or aldehyde.

    Coupling Reactions: The individual components are then coupled together using amide bond formation reactions, typically involving carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interaction with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular pathways and molecular mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.

Mechanism of Action

The mechanism of action of N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamide
  • N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrobromide

Uniqueness

N-(4-Pyrrolidin-1-yl-piperidin-1-yl)-[4-(4-benzo[b]thiophen-2-yl-pyrimidin-2-ylamino)phenyl]carboxamidehydrochloride is unique due to its specific combination of functional groups and its potential for high biological activity. The presence of both pyrrolidine and piperidine rings, along with the benzo[b]thiophene and pyrimidine moieties, provides a diverse set of interactions with molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C28H31ClN6OS

Molecular Weight

535.1 g/mol

IUPAC Name

4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]-N-(4-pyrrolidin-1-ylpiperidin-1-yl)benzamide;hydrochloride

InChI

InChI=1S/C28H30N6OS.ClH/c35-27(32-34-17-12-23(13-18-34)33-15-3-4-16-33)20-7-9-22(10-8-20)30-28-29-14-11-24(31-28)26-19-21-5-1-2-6-25(21)36-26;/h1-2,5-11,14,19,23H,3-4,12-13,15-18H2,(H,32,35)(H,29,30,31);1H

InChI Key

JJNFJYOLILPVPF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CCN(CC2)NC(=O)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC6=CC=CC=C6S5.Cl

Origin of Product

United States

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